![molecular formula C14H21NO B1394695 3-[3-(Benzyloxy)propyl]pyrrolidine CAS No. 1219967-44-8](/img/structure/B1394695.png)
3-[3-(Benzyloxy)propyl]pyrrolidine
Vue d'ensemble
Description
“3-[3-(Benzyloxy)propyl]pyrrolidine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidines involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed .Molecular Structure Analysis
Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The reaction of “this compound” involves a relay mechanism involving O-H insertion onto the α-imino Rh(II)-carbene, [3,3]-sigmatropic rearrangement, dipole formation through Pd(0)-catalyzed decarboxylation, and intramolecular N-allylation .Applications De Recherche Scientifique
Alcaloides de la pyrrolizidine
Les alcaloïdes de la pyrrolizidine sont une classe de composés qui comprend « 3-[3-(Benzyloxy)propyl]pyrrolidine ». Ils ont été étudiés pour leur occurrence, leur biologie et leur synthèse chimique . Ces alcaloïdes ont été trouvés dans diverses sources et ont montré des activités biologiques significatives, notamment des activités antioxydantes, anti-inflammatoires, antibactériennes, antifongiques, antiparasitaires et anthelminthiques, anticancéreuses, anti-hyperglycémiques, organoprotectrices et neuropharmacologiques .
Effets anti-angineux
L'une des applications de « this compound » est son utilisation potentielle dans le traitement de l'angine de poitrine. Il a été démontré qu'il présentait un effet anti-angineux à certaines doses chez les animaux expérimentaux .
Activités fonctionnelles PPARα/γ
La série d'acides oxybenzylpyrrolidine, qui comprend « this compound », a été étudiée pour son équilibre des activités fonctionnelles PPARα/γ. Ces activités sont importantes dans la régulation du métabolisme lipidique et de l'homéostasie du glucose .
Études de toxicité
Les alcaloïdes de la pyrrolizidine, y compris « this compound », ont été étudiés pour leurs effets toxiques potentiels. Certains alcaloïdes ont été identifiés comme exerçant des effets toxiques sur les organes animaux .
Découverte et développement de médicaments
Les alcaloïdes de la pyrrolizidine sont considérés comme des sources potentielles de composés de tête pharmacologiquement actifs. Ils peuvent être utilisés en médecine traditionnelle et moderne, ou peuvent servir de pistes pour la découverte et le développement de médicaments .
Études d'activité biologique
Les activités biologiques des alcaloïdes de la pyrrolizidine ont été largement étudiées. Ils ont montré qu'ils possédaient plusieurs activités biologiques importantes, notamment des activités antioxydantes, anti-inflammatoires, antibactériennes, antifongiques, antiparasitaires et anthelminthiques, anticancéreuses, anti-hyperglycémiques, organoprotectrices et neuropharmacologiques .
Orientations Futures
Propriétés
IUPAC Name |
3-(3-phenylmethoxypropyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-5-14(6-3-1)12-16-10-4-7-13-8-9-15-11-13/h1-3,5-6,13,15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZLYBFWCINLDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCCOCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801285140 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219967-44-8 | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Phenylmethoxy)propyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801285140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



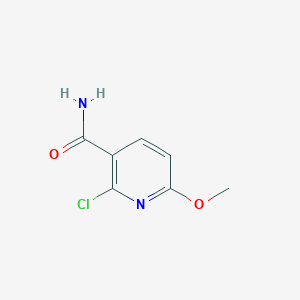

![Methyl 5-amino-2-(3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoate](/img/structure/B1394615.png)
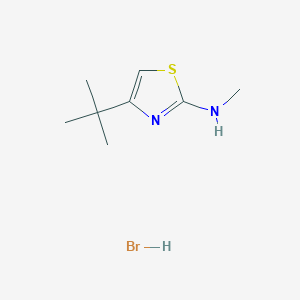
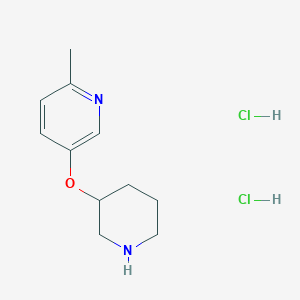

![4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid](/img/structure/B1394625.png)

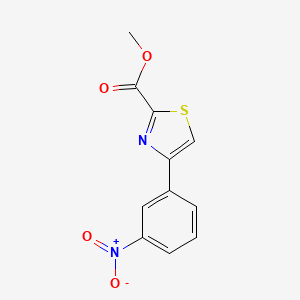

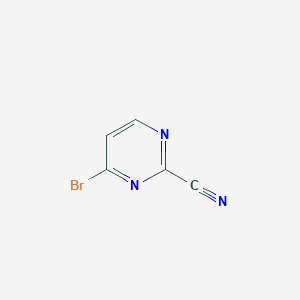

![{[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate](/img/structure/B1394633.png)
![3-Iodo-1h-pyrazolo[3,4-c]pyridine](/img/structure/B1394635.png)